molecular formula C13H22N4O3 B2535630 tert-butyl N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]carbamate CAS No. 2108456-95-5

tert-butyl N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]carbamate

Cat. No.: B2535630
CAS No.: 2108456-95-5
M. Wt: 282.344
InChI Key: HATRFMKTIKBZFA-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]carbamate: is a synthetic organic compound that features a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with a 5-methyl-1,3,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]carbamate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Oxadiazole Moiety: The 1,3,4-oxadiazole ring can be introduced via a cyclization reaction of hydrazides with carboxylic acids or their derivatives.

    Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the piperidine derivative with tert-butyl chloroformate in the presence of a base to form the carbamate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the oxadiazole moiety.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or other reduced heterocycles.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of the oxadiazole ring, in particular, is of interest due to its known biological activities, including antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]carbamate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring is known to engage in hydrogen bonding and π-π interactions, which could play a role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[1-(5-chloro-1,3,4-oxadiazol-2-yl)piperidin-4-yl]carbamate
  • tert-butyl N-[1-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]carbamate
  • tert-butyl N-[1-(5-methyl-1,2,4-triazol-3-yl)piperidin-4-yl]carbamate

Uniqueness

The uniqueness of tert-butyl N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]carbamate lies in the specific substitution pattern of the oxadiazole ring and the piperidine moiety. This unique structure may confer distinct biological activities and reactivity profiles compared to similar compounds.

Biological Activity

Tert-butyl N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]carbamate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.

Chemical Structure and Synthesis

This compound has the molecular formula C10H17N3O3. The synthesis typically involves the reaction of tert-butyl carbamate with a suitable oxadiazole derivative, often using catalysts such as p-toluenesulfonic acid and zinc chloride in solvents like dimethylformamide (DMF) .

Biological Activity Overview

The biological activity of this compound is primarily investigated in the context of its antiviral and antimicrobial properties. Research indicates that it may interact with specific molecular targets in biological systems, including enzymes and receptors, leading to various biological responses.

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent. In particular, it has shown modest inhibitory activity against the main protease (Mpro_{pro}) of coronaviruses, including SARS-CoV-2. While no significant inhibition was observed for other viral targets, in silico studies suggested that the compound could bind to the catalytic site of Mpro_{pro}, indicating a novel mechanism of action .

Table 1: Antiviral Activity Data

CompoundVirus TargetEC50 (µM)CC50 (µM)Selectivity Index
This compoundSARS-CoV-2 Mpro_{pro}7.4445.95

The mechanism of action is believed to involve binding to specific proteins involved in viral replication and pathogenesis. The interactions may modulate the activity of these proteins, thereby inhibiting viral replication processes .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antiviral Testing : A study assessed a series of 1,4,4-trisubstituted piperidines, including our compound of interest, for their antiviral activity against influenza and coronaviruses. The findings indicated that while some compounds exhibited low micromolar activity against influenza A/H1N1 virus, others showed potential against coronavirus targets .
  • Neurodegenerative Disease Research : Another area of investigation involves the use of oxadiazole derivatives in treating tauopathies such as Alzheimer's disease. Compounds similar to this compound have been noted for their ability to modulate tau protein aggregation .

Properties

IUPAC Name

tert-butyl N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O3/c1-9-15-16-11(19-9)17-7-5-10(6-8-17)14-12(18)20-13(2,3)4/h10H,5-8H2,1-4H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATRFMKTIKBZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)N2CCC(CC2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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